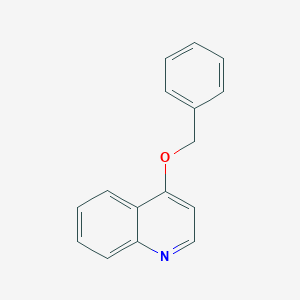

4-Benzyloxy-quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-16-10-11-17-15-9-5-4-8-14(15)16/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPKVXNSGRJUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461647 | |

| Record name | 4-Benzyloxy-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101273-58-9 | |

| Record name | 4-Benzyloxy-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Benzyloxy Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 4-Benzyloxy-quinoline. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of this compound.

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic protons on the quinoline (B57606) and benzyl (B1604629) rings typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic currents. The methylene (B1212753) protons (-CH₂-) of the benzyloxy group are expected to show a characteristic singlet at approximately δ 5.0-5.5 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the quinoline and benzyl rings will resonate in the aromatic region (δ 100-160 ppm). The benzylic ether carbon (-CH₂-O-) is anticipated to appear around δ 70 ppm.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~8.5 (d) | ~150 |

| 3 | ~6.8 (d) | ~108 |

| 4a | - | ~122 |

| 5 | ~8.1 (d) | ~129 |

| 6 | ~7.6 (t) | ~124 |

| 7 | ~7.8 (t) | ~130 |

| 8 | ~8.2 (d) | ~121 |

| 8a | - | ~149 |

| -OCH₂- | ~5.4 (s) | ~70 |

| Benzyl C1' | - | ~136 |

| Benzyl C2'/C6' | ~7.4 (d) | ~128 |

| Benzyl C3'/C5' | ~7.3 (t) | ~129 |

| Benzyl C4' | ~7.3 (t) | ~128 |

Two-Dimensional NMR Experiments (HMQC, HMBC, DEPT)

Two-dimensional (2D) NMR experiments are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton, for instance, by showing the correlation between the methylene protons (-OCH₂-) and the C-4 of the quinoline ring, as well as the C-1' of the benzyl ring.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This helps in confirming the presence of the methylene group and the various methine groups in the aromatic rings.

Gauge-Independent Atomic Orbital (GIAO) NMR Calculations for Theoretical Correlation

The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach used to calculate theoretical NMR chemical shifts. imist.ma By employing quantum chemistry software, the molecular structure of this compound can be optimized, and its NMR parameters calculated. researchgate.netyoutube.com These theoretically predicted chemical shifts can then be compared with the experimental data to validate the structural assignment. This correlation is particularly useful for resolving ambiguities in complex spectra or for assigning the spectra of novel compounds. rsc.org The accuracy of GIAO calculations depends on the level of theory and the basis set used. imist.ma

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed around 3030-3100 cm⁻¹.

C-H stretching (aliphatic): From the -CH₂- group, expected in the 2850-2960 cm⁻¹ region.

C=C and C=N stretching: Aromatic ring and quinoline C=N vibrations will produce a series of sharp bands in the 1450-1620 cm⁻¹ region.

C-O-C stretching: The ether linkage is characterized by a strong absorption band, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

C-H out-of-plane bending: These bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3030 - 3100 |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 |

| Aromatic C=C and C=N Stretch | 1450 - 1620 |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1200 - 1250 |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1000 - 1100 |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy by providing a precise mass measurement of its molecular ion.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion ([M]⁺) of this compound would be expected. Key fragmentation pathways for quinoline derivatives often involve cleavages of the substituent groups. nih.govnih.gov For this compound, a prominent fragmentation would be the cleavage of the benzylic ether bond. This can lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common and stable fragment for benzyl-containing compounds. Another likely fragmentation is the loss of the benzyl group to give a radical cation corresponding to 4-hydroxyquinoline (B1666331).

| m/z | Proposed Fragment Structure | Notes |

|---|---|---|

| 247 | [C₁₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 145 | [C₉H₇NO]⁺ | Loss of benzyl radical (•C₇H₇) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 117 | [C₈H₇N]⁺ | Fragment from quinoline ring cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. Molecules with extensive conjugation, like this compound, typically exhibit strong UV absorption.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline and benzene (B151609) chromophores. Quinoline itself displays characteristic absorption peaks, and the benzyloxy substituent can influence the position and intensity of these bands. nist.govnih.gov The spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol (B129727). The observed absorptions correspond to π → π* transitions within the conjugated aromatic system. The solvent can have an effect on the exact wavelength of maximum absorption (λₘₐₓ). nih.gov

| Electronic Transition | Approximate λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π | ~220-240 | Quinoline/Benzene rings |

| π → π | ~270-290 | Quinoline/Benzene rings |

| π → π* | ~310-330 | Extended conjugated system |

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid, providing unequivocal proof of its molecular structure, conformation, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related 4-substituted quinoline derivatives provides valuable insights into the expected structural features.

The crystal packing of such molecules is often stabilized by a network of non-covalent interactions. In the solid state of 8-methoxy-4-(4-methoxyphenyl)quinoline, the crystal structure is stabilized by C—H⋯O hydrogen bonds and weak C—H⋯π interactions, which link the molecules into zigzag chains. researchgate.net It is plausible that this compound would exhibit similar intermolecular forces, with the ether oxygen and the aromatic rings acting as potential hydrogen bond acceptors and participants in π-stacking interactions, respectively.

The crystallographic data for a representative 4-substituted quinoline derivative are presented in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C17H15NO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.362 (2) |

| b (Å) | 10.355 (2) |

| c (Å) | 14.276 (4) |

| β (°) | 101.556 (6) |

| Volume (ų) | 1355.9 (5) |

| Z | 4 |

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, enabling its separation from reaction mixtures and the verification of its purity.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions. nih.govacs.org For benzyloxy-quinoline derivatives, TLC is typically performed on silica (B1680970) gel plates. A common mobile phase for such compounds is a mixture of ethyl acetate (B1210297) and n-hexane. nih.govacs.org The ratio of these solvents can be adjusted to achieve optimal separation of the product from starting materials and byproducts. Visualization of the spots on the TLC plate is usually accomplished under UV light, where the aromatic quinoline ring absorbs and allows for detection.

Column Chromatography is the standard method for the purification of this compound on a preparative scale. This technique utilizes a stationary phase, typically silica gel, packed into a column. The crude product is loaded onto the column and eluted with a suitable solvent system, often the same as or similar to that determined by TLC analysis. For instance, a gradient of ethyl acetate in petroleum ether or hexane (B92381) is frequently employed to separate the desired product from impurities. google.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound with high resolution and sensitivity. In reverse-phase HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol and water. nih.gov The high purity of the compound is confirmed by the presence of a single major peak in the chromatogram. The retention time of this peak is characteristic of the compound under the specific chromatographic conditions.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another valuable method for purity assessment, particularly for volatile and thermally stable compounds like quinoline derivatives. In GC, the sample is vaporized and passed through a capillary column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The retention time is a key parameter for identification. When coupled with a mass spectrometer, GC-MS provides both chromatographic separation and mass spectral data, allowing for highly confident identification and purity determination of this compound.

The following interactive table summarizes typical chromatographic methods applicable to the analysis of this compound and related compounds.

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose |

|---|---|---|---|

| TLC | Silica Gel 60 F254 | Ethyl Acetate/n-Hexane (e.g., 2:8 v/v) nih.govacs.org | Reaction Monitoring |

| Column Chromatography | Silica Gel (100-200 mesh) | Ethyl Acetate/Petroleum Ether (gradient) google.com | Purification |

| HPLC (Reverse-Phase) | C18 | Acetonitrile/Water or Methanol/Water nih.gov | Purity Assessment |

| GC | DB-5MS Capillary Column | Helium | Purity Assessment & Identification |

Biological Activities and Pharmacological Investigations of 4 Benzyloxy Quinoline Analogues

Anticancer and Antiproliferative Activities

Quinoline (B57606) derivatives have demonstrated considerable potential in oncology research, exhibiting cytotoxicity against various cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of cell proliferation and migration. nih.gov

Numerous studies have evaluated the antiproliferative effects of 4-benzyloxy-quinoline analogues against a panel of human cancer cell lines. A novel series of quinoline derivatives of combretastatin (B1194345) A-4, a known tubulin polymerization inhibitor, showed significant antiproliferative activities. nih.gov One of the most potent compounds from this series, 12c, exhibited strong inhibitory activity against several cancer cell lines with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the nanomolar range. nih.gov For instance, the IC₅₀ values for compound 12c were 0.010 µM against the MCF-7 breast cancer cell line and 0.042 µM against the HeLa cervical cancer cell line. nih.gov

Other research has focused on different modifications of the quinoline structure. A series of 2,4-disubstituted quinoline compounds have been reported for their cytotoxic activity. Similarly, novel bis-quinoline compounds and analogues containing a benzyloxycarbonyl (Z) group have shown potent antiproliferative effects against leukemia cell lines. mdpi.com For example, one Z-containing analogue, 4a, displayed high potency against both U937 and HL60 leukemia cell lines, with IC₅₀ values of 0.5 µM and 0.3 µM, respectively. mdpi.com Another study on 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), a tetracyclic nitrogen heterocycle, confirmed its cytotoxic potential against liver, colon, breast, and lung cancer cell lines. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected Quinoline Analogues

A primary mechanism through which quinoline analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research into combretastatin A-4 (CA-4) analogues carrying a quinoline scaffold has shown that these compounds can trigger apoptosis in cancer cells. nih.govnih.gov The process often involves the regulation of the Bcl-2 family of proteins, which are key gatekeepers of apoptosis. mdpi.com

Specifically, these quinoline compounds have been found to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, which are the executioner enzymes of apoptosis. nih.govnih.gov The activation of caspase-9, an initiator caspase in the mitochondrial pathway, has been observed following treatment with these compounds. nih.gov

Furthermore, the tumor suppressor protein p53 plays a crucial role in this process. Studies have shown that some quinoline derivatives can increase p53 protein levels. mdpi.com The induction of p53 can, in turn, lead to the translocation of Bax to the mitochondria, contributing significantly to the apoptotic cascade. mdpi.comnih.gov For example, the indoloquinoline derivative BAPPN was found to activate both caspase-3 and p53 expression in cancer cells. mdpi.com

Beyond inducing apoptosis, this compound analogues can also inhibit cancer progression by arresting the cell cycle and impeding cell migration and invasion. Several quinoline-based tubulin polymerization inhibitors have been shown to arrest the cell cycle in the G2/M phase, which is the phase of cell division. nih.govnih.gov By disrupting microtubule dynamics, these compounds prevent cancer cells from completing mitosis, thereby inhibiting their proliferation. nih.gov

The inhibition of cell migration is another important anticancer property of these compounds. Cell migration is a critical step in cancer metastasis, the process by which cancer spreads to other parts of the body. Wound healing assays, which measure the ability of a cell population to migrate and close a scratch in a cell monolayer, have been used to evaluate this effect. bibliotekanauki.pl Studies have demonstrated that certain quinoline derivatives can strongly inhibit the migration of cancer cells. nih.gov For example, one study found that a quinoline analogue strongly inhibited the migration of MDA-MB-231 breast cancer cells, with a 56% inhibition at a concentration of 50 nM. nih.gov

The anticancer potential of quinoline analogues has also been validated in preclinical animal models. In vivo studies often utilize tumor xenograft models, where human cancer cells are implanted into immunocompromised mice to study tumor growth and the efficacy of potential treatments. nih.gov

One study investigated a novel 4-phenoxy-quinoline compound, LXY18, in a murine tumor model using NCI-N87 gastric cancer cells. nih.gov The results showed that LXY18 significantly reduced tumor volume, demonstrating a tumor growth inhibition of 55.13%. nih.gov Importantly, no obvious adverse effects or significant changes in body weight were observed in the treatment group compared to the control group, suggesting a favorable preliminary safety profile. nih.gov Such studies provide strong evidence for the potential of these compounds as therapeutic agents and are crucial for their further development towards clinical applications. nih.gov

Antimalarial Activities

The quinoline core is historically significant in the fight against malaria, with chloroquine (B1663885) being a prominent example. nih.gov However, the emergence of drug-resistant strains of the malaria parasite has necessitated the development of new and effective quinoline-based antimalarials. nih.govresearchgate.net

Analogues of 4-aminoquinoline (B48711) have been extensively investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net Research has demonstrated that these compounds are effective against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. nih.govnih.gov

A study on a panel of 4-aminoquinoline hydrazone analogues tested their efficacy against the multidrug-resistant K1 strain of P. falciparum. nih.gov The results showed significant antimalarial activity, with IC₅₀ values for a 72-hour cycle ranging from 0.026 to 0.219 µM. nih.gov One lead compound from this series, 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline, maintained similar activity against other strains (3D7 and Dd2), suggesting no cross-resistance. nih.gov

Hybrid molecules, which combine the 4-aminoquinoline scaffold with other pharmacophores, have also shown great promise. A series of 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids were evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains. nih.gov One hybrid compound, 4b, displayed potent antiplasmodial activity against both the 3D7 strain (EC₅₀ = 0.0130 µM) and the K1 strain (EC₅₀ = 0.02 µM), with low cytotoxicity against mammalian cells. nih.gov These findings underscore the continued importance of the quinoline scaffold in the discovery of novel antimalarial agents capable of overcoming existing drug resistance.

Table 2: Antimalarial Activity of Selected Quinoline Analogues against P. falciparum

Interference with Hemoglobin Digestion and Hemozoin Formation

The intraerythrocytic stages of the malaria parasite Plasmodium falciparum digest copious amounts of host cell hemoglobin within an acidic food vacuole. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX), which the parasite detoxifies by biocrystallization into an inert pigment called hemozoin. The inhibition of hemozoin formation is a key mechanism of action for many quinoline-based antimalarial drugs. These compounds are thought to interfere with the heme detoxification process, leading to an accumulation of toxic free heme, which in turn causes oxidative stress and parasite death.

While direct studies on this compound analogues are limited, the well-established mechanism of action for the parent 4-aminoquinoline scaffold provides a strong basis for their presumed activity. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are believed to cap the growing faces of the hemozoin crystal, preventing further heme polymerization. This leads to a buildup of soluble heme, which can damage parasitic membranes and inhibit enzymatic function, ultimately resulting in parasite lysis. Given that many biologically active this compound derivatives are based on a 4-aminoquinoline core, it is highly probable that they exert their antimalarial effects through a similar mechanism of hemozoin inhibition.

DNA Intercalation and Inhibition of Nucleic Acid Synthesis

The planar aromatic ring system of the quinoline nucleus allows for intercalation between the base pairs of DNA. This mode of action can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Several quinoline derivatives have been shown to possess DNA binding capabilities, contributing to their anticancer and antimicrobial activities.

For this compound analogues, DNA intercalation represents a potential mechanism of action, particularly in the context of their antiproliferative effects. While specific studies focusing solely on the DNA intercalating properties of 4-benzyloxy-quinolines are not extensively documented, the broader class of quinoline compounds has been shown to interact with DNA. The benzyloxy group, with its own aromatic ring, could potentially influence the binding affinity and specificity of these analogues for DNA. Further research is required to fully elucidate the extent and significance of DNA intercalation in the pharmacological profile of this compound derivatives.

Lysosomotropic Action via Weak Base Hypothesis

Many quinoline-containing drugs are weak bases that can freely diffuse across biological membranes in their unprotonated form. Upon entering acidic intracellular compartments, such as the lysosomes of mammalian cells or the food vacuole of the malaria parasite, they become protonated and are subsequently trapped. This accumulation within acidic vesicles is known as lysosomotropism. The sequestration of these compounds can lead to an increase in the intralysosomal pH, which can disrupt the function of lysosomal enzymes and interfere with cellular processes such as autophagy.

The 4-aminoquinoline scaffold, from which many this compound analogues are derived, is a classic example of a lysosomotropic agent. The accumulation of 4-aminoquinolines in the acidic food vacuole of Plasmodium falciparum is a critical step in their antimalarial action, concentrating the drug at its site of action for hemozoin inhibition. It is therefore highly plausible that this compound analogues containing a basic side chain exhibit lysosomotropic properties, contributing to their biological activities. This mechanism may be particularly relevant to their antimalarial and potential anticancer effects.

Antimycobacterial Activities

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Quinoline derivatives have shown promise as antimycobacterial agents, and the inclusion of a 4-benzyloxy substituent has been explored to enhance their activity.

Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Rv)

A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been synthesized and evaluated for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. Several of these compounds demonstrated significant inhibitory activity. The structure-activity relationship (SAR) studies revealed that substitution on both the quinoline ring and the benzyloxy group plays a crucial role in the antimycobacterial potency.

Specifically, the presence of a chlorine or bromine atom at the 6-position of the quinoline ring was found to be beneficial for activity. Within the benzyloxy moiety, the introduction of a halogen, such as chlorine or fluorine, at the 4-position of the benzene (B151609) ring also led to more potent molecules. Two compounds, 9n (6-chloro-N-((4-(4-chlorobenzyloxy)phenyl)methyl)quinolin-4-amine) and 9o (6-chloro-N-((4-(4-fluorobenzyloxy)phenyl)methyl)quinolin-4-amine), exhibited particularly strong activity, with Minimum Inhibitory Concentration (MIC) values of 2.7 µM and 2.8 µM, respectively. nih.gov These values are comparable to the first-line anti-tuberculosis drug isoniazid (B1672263) (MIC of 2.3 µM) under the same experimental conditions. nih.gov

| Compound | R¹ (Quinoline) | R² (Benzyloxy) | MIC (µM) |

|---|---|---|---|

| 9m | -Cl | -H | 5.8 |

| 9n | -Cl | 4-Cl | 2.7 |

| 9o | -Cl | 4-F | 2.8 |

| Isoniazid | - | - | 2.3 |

Investigation of Molecular Targets (e.g., Enoyl-acyl Carrier Protein Reductase, Cytochrome bc1 Complex)

While the precise molecular targets of the N-(4-(benzyloxy)benzyl)-4-aminoquinolines have not been definitively identified, it is known that other quinoline derivatives can inhibit the growth of M. tuberculosis by targeting specific enzymes. nih.gov Two such targets are the enoyl-acyl carrier protein reductase (InhA) and the cytochrome bc1 complex. InhA is a key enzyme in the mycobacterial fatty acid synthesis pathway, which is essential for the formation of the mycolic acid layer of the cell wall. The cytochrome bc1 complex is a crucial component of the electron transport chain, and its inhibition disrupts cellular respiration and ATP synthesis.

Although direct evidence for the inhibition of these enzymes by this compound analogues is still emerging, a recent study on 4-substituted quinolines with a 4-(benzylthio) scaffold, structurally similar to the 4-(benzyloxy) scaffold, has provided insights. Members of this 4-substituted thio- and sulfoxyquinoline series demonstrated significant growth inhibitory activity against wild-type M. tuberculosis. ucl.ac.ukucl.ac.uknih.gov These compounds also led to a depletion of intracellular ATP and showed reduced potency against a mutant strain with a T313I mutation in the QcrB subunit of the cytochrome bc1 complex. ucl.ac.ukucl.ac.uknih.gov This strongly suggests that the cytochrome bc1 oxidase complex is a molecular target for these quinoline analogues. ucl.ac.ukucl.ac.uknih.gov

Anticonvulsant Activities

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and safety profiles. Quinoline derivatives have been investigated for their potential as anticonvulsant agents.

Several series of this compound analogues have been synthesized and evaluated for their anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests in mice. The MES test is a model for generalized tonic-clonic seizures, while the scMet test is a model for absence seizures.

In one study, a series of 1-substituted-7-benzyloxy-4,5-dihydro- nih.govucl.ac.uknih.govtriazolo[4,3-a]quinolines was synthesized and tested. The most active compound, 4a (7-benzyloxy-4,5-dihydro- nih.govucl.ac.uknih.govtriazolo[4,3-a]quinoline), showed an ED₅₀ of 17.3 mg/kg in the MES test and 24 mg/kg in the scMet test. Another compound, 4g (1-phenyl-7-benzyloxy-4,5-dihydro- nih.govucl.ac.uknih.govtriazolo[4,3-a]quinoline), was identified as the safest, with a protective index greater than 13. nih.gov

Another study focused on [4-(benzyloxy)benzyl]aminoalkanol derivatives. Several compounds from this series exhibited 100% protection in the MES test at a dose of 30 mg/kg. Notably, 4-[4-(Benzyloxy)benzyl]amino-1-butanol [X] was active in both the MES and scMet tests at a dose of 100 mg/kg, providing 100% anticonvulsant protection. nih.govresearchgate.net

Furthermore, a series of 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea (B33335) derivatives was synthesized and evaluated. The most active compound, 7e , demonstrated a potent anticonvulsant effect in the MES test with an ED₅₀ value of 14.3 mg/kg and a protective index of 30.3. nih.gov

| Compound Series | Lead Compound | Anticonvulsant Activity (Test Model) |

|---|---|---|

| 1-substituted-7-benzyloxy-4,5-dihydro- nih.govucl.ac.uknih.govtriazolo[4,3-a]quinolines | 4a | ED₅₀ = 17.3 mg/kg (MES), 24 mg/kg (scMet) |

| [4-(benzyloxy)benzyl]aminoalkanol derivatives | X | 100% protection at 100 mg/kg (MES & scMet) |

| 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted ureas | 7e | ED₅₀ = 14.3 mg/kg (MES) |

Enzyme and Receptor Modulation

The pharmacological effects of this compound and its analogues often stem from their ability to interact with and modulate the activity of specific enzymes and receptors. These interactions are critical to their therapeutic potential in various disease states.

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. rjptonline.org It exists in two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. youtube.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. rjptonline.orgyoutube.com

A series of 4-carboxyl quinoline derivatives featuring a methylsulfonyl pharmacophore, a group known for COX-2 selectivity, were designed and synthesized as selective COX-2 inhibitors. researchgate.net Within this group, 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e ) emerged as a highly potent and selective COX-2 inhibitor, with an IC50 value of 0.043 μM and a selectivity index greater than 513. researchgate.net This potency and selectivity surpassed that of the reference drug, celecoxib. researchgate.net Molecular modeling studies indicated that the substituents on the quinoline ring play a crucial role in the compound's interaction with the COX-2 active site. researchgate.net

Furthermore, novel hybrids of 1,2,4-triazine (B1199460) and quinoline have been developed and evaluated as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov These hybrids displayed potent COX-2 inhibitory profiles, with IC50 values ranging from 0.047 to 0.32 μM. nih.gov

Table 3: COX-2 Inhibition by a 4-Carboxyl Quinoline Analogue

| Compound | COX-2 IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| 9e | 0.043 | >513 |

| Celecoxib (Reference) | 0.060 | 405 |

Data from a study on 4-carboxyl quinoline derivatives. researchgate.net

Multidrug Resistance Protein 2 (MRP2), also known as ABCC2, is an efflux transporter that plays a significant role in the disposition of various drugs and endogenous substances. nih.govsigmaaldrich.com Inhibition of MRP2 can alter the pharmacokinetics of co-administered drugs, potentially enhancing their therapeutic efficacy or leading to drug-drug interactions.

Research has identified the 6- or 8-benzoyl-2-arylquinoline scaffold as a suitable template for designing MRP2 inhibitors. nih.gov A study evaluating novel quinoline analogues of ketoprofen (B1673614) found that the position of the benzoyl group on the quinoline ring is important for MRP2 inhibition, with 8-benzoyl derivatives generally showing more activity than their 6-benzoyl counterparts. nih.gov Specifically, a 4-carboxy quinoline derivative possessing a dimethoxy phenyl group at the 2-position of the quinoline ring (6d ) was identified as the most potent MRP2 inhibitor among the tested compounds, showing a dose-dependent effect. nih.gov The presence of the carboxyl group at the 4-position of the quinoline ring appears to be important for interaction with MRP2. nih.gov

Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in many cancers but has very low expression in normal adult tissues. nih.gov Its crucial roles in inhibiting apoptosis and regulating cell division make it an attractive target for cancer therapy. nih.govnih.gov

Novel selective survivin inhibitors have been developed based on a hydroxyquinoline scaffold. nih.gov Mechanistic studies have shown that these compounds function by selectively suppressing the expression of survivin, which in turn induces apoptosis in cancer cells. nih.gov Structure-activity relationship (SAR) studies have highlighted the importance of the 8-hydroxyquinoline (B1678124) moiety for the antiproliferative activities of these compounds. nih.gov While the direct link to this compound is not specified, the quinoline core is a central feature. Related structures, such as quinoxaline-based compounds, have also been developed as survivin degraders that target its hydrophobic dimerization interface. nih.gov

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate metabolic pathway, which is essential for the synthesis of nucleic acids and amino acids. nih.govnih.gov Consequently, inhibitors of DHFR and TS are widely used as antimicrobial and anticancer agents. drugbank.comresearchgate.net

While direct studies on this compound as a DHFR-TS inhibitor are not prominent, research into structurally similar compounds provides valuable insights. A study focused on 4-benzyloxy-2-trichloromethylquinazoline derivatives as potential inhibitors of Plasmodium falciparum DHFR-TS. pandawainstitute.com Through quantitative structure-activity relationship (QSAR) modeling, new designs were proposed. Molecular docking studies of these designed molecules showed high binding energies, indicating a strong potential for interaction with the active site of the enzyme. pandawainstitute.com Key amino acid residues, including Asp54 and Ser111, were identified as playing a significant role in the ligand-receptor interactions within the binding pocket of the quadruple mutant PfDHFR-TS. pandawainstitute.com

Butyrylcholinesterase (BChE) Inhibition and Binding Sites

While the broader class of quinoline derivatives has been investigated for potential inhibitory activity against various enzymes, specific research focusing on this compound and its direct analogues as inhibitors of butyrylcholinesterase (BChE) is not extensively detailed in the current body of scientific literature. Further studies are required to determine if the this compound scaffold possesses significant BChE inhibitory activity and to characterize its potential binding interactions with the enzyme's active site.

Benzodiazepine (B76468) Receptor (BZR) Agonist Ligand Interactions

Significant research has been conducted on pyrazolo[4,3-c]quinoline derivatives incorporating a benzyloxy substituent to explore their interaction with the benzodiazepine receptor (BZR). These studies aim to understand how this chemical group influences the ligand's ability to bind to and activate the receptor.

One key analogue, 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one, was designed and synthesized to test the hypothesis that the benzyloxy group could serve as an agonist pharmacophoric determinant. nih.gov Earlier studies on different molecular scaffolds, such as the beta-carboline ring system, had shown that a benzyloxy group could be a key feature for agonist activity. nih.gov Through computer-aided molecular modeling, including molecular dynamics simulations and cluster analysis, researchers investigated whether this feature could be successfully applied to the phenylpyrazolo[4,3-c]quinolin-3-one class of BZR ligands. nih.gov The determination of GABA shift ratios for the synthesized ligands indicated that 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one is predicted to be an agonist at the benzodiazepine receptor. nih.gov

HIV-1 Integrase Enzyme Inhibition

The potential for this compound analogues to act as inhibitors of the HIV-1 integrase enzyme has not been a specific focus of published research. Although various quinoline derivatives have been explored as HIV-1 integrase inhibitors, dedicated studies on analogues containing the 4-benzyloxy moiety are needed to ascertain their efficacy and mechanism of action against this viral enzyme.

Other Investigated Biological Activities

Antiviral and Antimicrobial Efficacy

There is a lack of specific research data on the broad-spectrum antiviral and antimicrobial efficacy of compounds from the this compound class. While the general quinoline scaffold is known to be a component of many antimicrobial and antiviral agents, the specific contribution and effect of the 4-benzyloxy substitution have not been sufficiently characterized in dedicated screening programs against a wide range of viral and microbial pathogens.

Anti-inflammatory and Analgesic Properties

Investigations into the potential anti-inflammatory and analgesic properties of this compound analogues are not well-documented in scientific literature. To determine if this specific chemical structure can modulate inflammatory pathways or nociceptive signaling, targeted preclinical studies, including in vivo models of inflammation and pain, would be necessary.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 Benzyloxy Quinoline Analogues

Systematic Investigation of Positional and Substituent Effects on Biological Efficacy

The benzyloxy group serves as a critical component for interaction with biological targets, and substitutions on its phenyl ring can significantly modulate the activity of the parent compound. Studies on related scaffolds have shown that the position of the benzyloxy group is a key determinant of inhibitory potency. For instance, in a series of chalcone (B49325) inhibitors of monoamine oxidase B, analogues with a benzyloxy group in the para position were found to be significantly more potent and selective than those with an ortho substitution. nih.gov This highlights the spatial importance of this moiety for optimal target engagement.

In a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines evaluated for antimycobacterial activity, specific substitutions on the benzyloxy ring were found to be critical for efficacy. The introduction of halogens at the 4-position of the benzyloxy's benzene (B151609) ring resulted in more potent molecules. nih.gov Specifically, the 4-chloro and 4-fluoro substituted analogues demonstrated significantly higher activity against M. tuberculosis than the unsubstituted parent compound. nih.gov This suggests that electron-withdrawing groups and specific steric features at this position enhance the interaction with the mycobacterial target.

Similarly, in a study of biphenylaminoquinoline derivatives with benzyloxy substituents designed as anticancer agents, the nature and position of substituents on the benzyloxy group influenced cytotoxicity. nih.gov These findings collectively underscore that the electronic and steric properties of substituents on the benzyloxy moiety are pivotal for modulating biological efficacy, with halogenation at the para-position being a particularly favorable modification.

Table 1: Influence of Substitutions on the Benzyloxy Moiety of N-(4-(benzyloxy)benzyl)-4-aminoquinoline Analogues against M. tuberculosis

| Compound ID | Benzyloxy Ring Substituent (R) | MIC (µM) |

|---|---|---|

| 9m | H (Unsubstituted) | 5.8 |

| 9n | 4-Chloro | 2.7 |

| 9o | 4-Fluoro | 2.8 |

Data sourced from a study on antimycobacterial evaluation of N-(4-(benzyloxy)benzyl)-4-aminoquinolines. nih.gov

The quinoline (B57606) core itself offers multiple positions for substitution, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. The position of these substitutions is a critical factor. For antileishmanial quinolines, it has been observed that among monosubstituted derivatives, those with substituents at the C-2 position generally exhibit greater activity, while C-3 substituted compounds are often the least active. frontiersin.org Furthermore, substitution on the benzene portion of the quinoline ring, such as at the C-6 position, can also yield highly potent compounds. frontiersin.org

In many biologically active quinoline derivatives, the substituent at the C-4 position is attached via a linker, often an amino group, rather than a direct oxygen bridge as in a simple benzyloxy structure. The nature of this side chain is paramount to the molecule's function. For analogues such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines, the entire N-(4-(benzyloxy)benzyl) fragment acts as the side chain. The bulky nature of this group, which combines the benzyloxy moiety with a benzylamine (B48309) linker, can assume various conformations that have a significant impact on properties like lipophilicity, which in turn affects cell permeability and target interaction. nih.gov

In a different series of anticancer agents, biphenylaminoquinoline derivatives were synthesized where a benzyloxy-substituted biphenyl (B1667301) ring was attached to the quinoline core via an amino linker. nih.gov This complex side chain structure was essential for cytotoxicity. The specific placement of the benzyloxy group on the biphenyl moiety, whether at the meta or para position relative to the quinoline core, was a key variable in determining the compound's effectiveness against cancer cell lines. nih.gov This demonstrates that the entire architecture of the side chain, including the internal arrangement of its aromatic and benzyloxy components, plays a crucial role in the molecule's biological activity.

The planarity of the quinoline ring system is a significant factor in the mechanism of action for certain classes of bioactive molecules, particularly those that interact with nucleic acids. Quinoline derivatives with a planar structure and an extended conjugation system often exhibit enhanced anticancer activity due to their ability to intercalate between the base pairs of DNA. orientjchem.org This mode of action disrupts DNA replication and transcription, leading to cytotoxicity in cancer cells.

Fusing the quinoline motif with other heterocyclic systems to create extensive, planar tetracyclic structures can lead to potent biological activity. For example, a series of quinolino[3,4-b]quinoxalines, which possess a large, flat aromatic system, were shown to be potent inhibitors of topoisomerase IIα and stabilizers of G-quadruplex structures, both of which are important anticancer mechanisms. nih.gov The ability of these extended, planar molecules to bind effectively to these complex biological targets underscores the importance of molecular architecture that goes beyond simple substituent effects.

Identification of Key Pharmacophoric Groups and Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. In the context of 4-benzyloxy-quinoline analogues, specific groups consistently emerge as essential pharmacophoric elements.

Elucidation of Molecular Determinants Governing Selectivity and Potency

The potency and selectivity of this compound analogues are governed by a combination of the factors discussed above. The precise arrangement of substituents and structural motifs creates a unique molecular profile that determines how strongly and specifically a molecule binds to its intended target over other proteins.

Key determinants of potency include:

Substitutions on the Benzyloxy Moiety: As established, a halogen (chloro or fluoro) at the 4-position of the benzyloxy ring significantly increases antimycobacterial potency. nih.gov This highlights the role of specific electronic and steric interactions at this part of the molecule.

Substitution Patterns on the Quinoline Ring: The location of substituents on the quinoline core is critical. A fluorine at C-6 can enhance antibacterial activity, while substitutions at C-2 are favorable for antileishmanial compounds. frontiersin.orgorientjchem.org This demonstrates that different regions of the quinoline scaffold can be tailored to optimize activity against different biological targets.

Selectivity is often achieved by exploiting subtle differences in the target binding sites. For example, while a bulky side chain at the C-4 position might be generally favorable for activity, its specific conformation and the placement of functional groups within it can be tailored to fit the unique topology of one target enzyme or receptor over another. The collective influence of these molecular determinants allows for the rational design of this compound analogues with high potency and improved selectivity for their designated biological targets.

Computational Chemistry and Molecular Modeling in 4 Benzyloxy Quinoline Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Benzyloxy-quinoline. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule. From this, a wide array of chemical descriptors can be derived to predict its stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. jmchemsci.com It is employed to optimize the molecular structure by finding the geometry with the lowest electronic energy, which corresponds to the most stable conformation of the molecule. scirp.org This process involves calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimization provides precise data on bond lengths, bond angles, and dihedral angles. For quinoline (B57606) derivatives, DFT calculations are often performed using functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-31+G(d,p). scirp.orgnih.gov

The optimized geometric parameters for the core quinoline structure, for instance, show good agreement between DFT-calculated values and experimental data. ijpras.com By analyzing the potential energy surface, researchers can identify not only the ground state geometry but also various conformers and the energy barriers for transitioning between them, which constitutes the molecule's energy landscape. This information is crucial for understanding the molecule's flexibility and conformational preferences.

Table 1: Representative Optimized Geometric Parameters for a Quinoline Core Structure (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-C2 | 1.318 Å |

| C2-C3 | 1.418 Å | |

| C3-C4 | 1.375 Å | |

| Bond Angle | C2-C3-C4 | 118.65° |

| C3-C4-C10 | 119.36° | |

| C2-N1-C9 | 117.69° |

Note: Data is representative of the quinoline core based on DFT calculations for quinoline and its derivatives. ijpras.com Values for this compound would include parameters for the benzyloxy substituent.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. rsc.org Different colors are used to denote regions of varying potential: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov Green and yellow areas represent intermediate or near-zero potential.

For a molecule like this compound, the MEP map would likely show a significant negative potential (red) around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the benzyloxy group. These regions are the most probable sites for interactions with protons or other electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms. This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, which is the orbital through which a molecule donates electrons, is associated with its nucleophilicity. youtube.com The LUMO, the orbital through which a molecule accepts electrons, relates to its electrophilicity. youtube.com

Table 2: Global Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -E(HOMO) | The energy required to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. scirp.orgsapub.org |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Note: These descriptors are calculated from the HOMO and LUMO energies obtained through quantum chemical methods like DFT. jmchemsci.comresearchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization and orbital interactions within a molecule. scienceacademique.com It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these charge transfer events. A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.

Bader's 'Atoms in Molecules' (AIM) theory offers a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atoms, bonds, and the nature of chemical interactions. AIM analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms.

Several topological parameters at these BCPs are used to characterize the interactions:

Electron Density (ρ(r)) : Its value correlates with the bond order or strength.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the bond. A negative value (∇²ρ(r) < 0) signifies a concentration of charge, typical of shared-electron (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates charge depletion, characteristic of closed-shell (ionic, hydrogen bond, or van der Waals) interactions.

Total Energy Density (H(r)) : The sign of H(r) also helps distinguish bonding types. A negative H(r) is indicative of covalent character, while a positive H(r) suggests non-covalent interactions.

This analysis provides a quantitative description of the bonding within this compound, allowing for a precise classification of its covalent and potential non-covalent intramolecular interactions.

f+(r) : For nucleophilic attack (measures reactivity towards an electron donor).

f-(r) : For electrophilic attack (measures reactivity towards an electron acceptor).

f0(r) : For radical attack.

The atom with the highest Fukui function value for a given type of attack is predicted to be the most reactive site. researchgate.netvub.be

Related to the Fukui function is the local softness (s(r)) , which is obtained by multiplying the Fukui function by the global softness (S). It provides a scaled measure of reactivity at each atomic site. chemrxiv.orgmdpi.com Similarly, the local electrophilicity index (ω(r)) identifies the most electrophilic centers within the molecule. These condensed-to-atom indices are invaluable for predicting regioselectivity in chemical reactions involving this compound. beilstein-journals.org

Table 3: Representative Local Reactivity Descriptor Data for a Quinoline Derivative

| Atom | Fukui Function (f+) (for Nucleophilic Attack) | Fukui Function (f-) (for Electrophilic Attack) | Local Softness (s+) |

|---|---|---|---|

| N1 | 0.045 | 0.150 | 0.021 |

| C2 | 0.120 | 0.030 | 0.057 |

| C3 | 0.025 | 0.050 | 0.012 |

| C4 | 0.115 | 0.020 | 0.054 |

| C8 | 0.030 | 0.095 | 0.014 |

Note: This table presents hypothetical data based on typical findings for quinoline systems to illustrate how local descriptors pinpoint reactive sites. The highest values (in bold) indicate the atoms most susceptible to the respective attack. researchgate.net

Calculation of First Hyperpolarizability for Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like optical data storage, signal processing, and telecommunications. The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, a phenomenon governed by the molecule's hyperpolarizability. The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response.

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the first hyperpolarizability of organic molecules. nih.gov For quinoline derivatives, these calculations are essential to predict their potential as NLO materials. mdpi.commdpi.com The process typically involves optimizing the molecular geometry and then computing the static first hyperpolarizability (β₀) using a suitable DFT functional and basis set, such as B3LYP/6-311G(d,p). mdpi.comsemanticscholar.org

The magnitude of the first hyperpolarizability is influenced by intramolecular charge transfer (ICT) from electron-donating groups to electron-accepting groups within the molecule. nih.gov In this compound, the benzyloxy group can act as an electron donor, and the quinoline ring, particularly the nitrogen atom, acts as an electron acceptor. This donor-acceptor framework is a common feature in molecules with significant NLO properties. semanticscholar.org

Calculated hyperpolarizability values are often compared to those of standard NLO materials like urea (B33335) to gauge their potential. researchgate.net Studies on similar quinoline derivatives have shown that their calculated first hyperpolarizability can be many times greater than that of urea, indicating significant NLO potential. researchgate.net For instance, the calculated first hyperpolarizability of some quinoline derivatives has been reported to be as high as 121.75 times that of urea. researchgate.net Such computational screenings help identify promising candidates for further experimental investigation in the field of optoelectronics. mdpi.com

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying and characterizing molecular structures. Computational methods are used to predict the vibrational frequencies and intensities of a molecule, which aids in the assignment of experimental spectral bands. nih.gov

For quinoline derivatives, DFT calculations are employed to compute the harmonic vibrational frequencies. nih.gov A study on the structurally similar compound 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) (MBMQ) utilized the B3LYP method with the 6-311++G(d,p) basis set to obtain theoretical vibrational frequencies. researchgate.net The calculated frequencies are often scaled by empirical factors to correct for anharmonicity and limitations of the theoretical model, thereby achieving better agreement with experimental data. nih.gov

The comparison between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman spectra allows for a detailed assignment of vibrational modes to specific molecular motions, such as C-H stretching, C-C ring vibrations, and bending modes. researchgate.net This detailed analysis confirms the molecular structure and provides insights into the bonding characteristics.

Table 1: Comparison of Selected Calculated and Experimental Vibrational Frequencies for a Structurally Similar Quinoline Derivative (MBMQ)

| Vibrational Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | 3070 | 3070 | 3070 |

| Aromatic C-H Stretch | 3062 | - | 3062 |

| Aromatic C-H Stretch | 3043 | 3045 | 3043 |

| CH₃ Asymmetric Stretch | 2982 | 2985 | 2975 |

| CH₃ Symmetric Stretch | 2878 | 2872 | 2872 |

| C-C Ring Stretching | 1612 | 1612 | 1612 |

| C-C Ring Stretching | 1573 | 1573 | - |

Data adapted from a study on 2-(4-methoxybenzyloxy)-4-methylquinoline. researchgate.net

Thermodynamic Parameter Calculations for Reaction Feasibility

Computational chemistry can predict the thermodynamic properties of molecules and reactions, providing valuable information on their stability and the feasibility of chemical processes. Parameters such as standard heat capacity (C), entropy (S), and enthalpy (H) can be calculated based on the vibrational frequencies and molecular structure obtained from DFT calculations. nih.govscirp.org

These calculations are typically performed at different temperatures to understand the thermodynamic behavior of the compound under various conditions. nih.gov For quinoline derivatives, theoretical calculations of thermodynamic functions help in assessing their stability and the potential energy changes during synthesis or other chemical transformations. scirp.org For instance, the calculated global minimum energy for a related compound, 2-(4-methoxybenzyloxy)-4-methylquinoline, was found to be -901.5965 Hartrees using the DFT/B3LYP/6-311++G(d,p) method, which indicates its stability. By comparing the thermodynamic parameters of reactants and products, the spontaneity and energy requirements of a reaction involving this compound can be estimated, guiding the optimization of synthetic routes.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding their mechanism of action at a molecular level. For quinoline derivatives, which are known for a wide range of biological activities, docking studies can identify potential protein targets and elucidate the structural basis for their bioactivity. nih.gov

Prediction of Binding Modes and Conformations (Rigid and Induced Fit Docking)

Docking simulations predict the binding mode, which describes the conformation of the ligand and its orientation within the receptor's binding site. researchgate.net Two main approaches are commonly used:

Rigid Receptor Docking: This method treats the protein receptor as a rigid structure while the ligand is allowed to be flexible. medium.com It is computationally efficient and useful for high-throughput screening of large compound libraries to identify potential hits. medium.com

Induced Fit Docking (IFD): This more advanced method accounts for the flexibility of the protein receptor. medium.comnih.gov Upon ligand binding, the protein's active site can undergo conformational changes to better accommodate the ligand. IFD simulations model this flexibility, often providing a more accurate prediction of the true binding mode. nih.govresearchgate.net The process involves an initial rigid docking followed by refinement, where both the ligand and specific receptor side chains are allowed to move to optimize the interaction. medium.comacs.org

For a molecule like this compound, docking studies would place it into the active site of a target protein, and the simulation would explore various possible conformations and orientations to find the one with the most favorable interaction energy.

Identification of Critical Amino Acid Residues in Binding Pockets

A key outcome of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues lining the protein's binding pocket. nih.gov These interactions are crucial for the stability of the ligand-protein complex. Common interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like nitrogen or oxygen atoms). In quinoline derivatives, the quinoline nitrogen is a potential hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (like the benzene (B151609) and quinoline rings) and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine). nih.gov

π-π Stacking: An interaction between aromatic rings, which is highly relevant for the planar ring systems in this compound.

Docking studies on various quinoline-based compounds have successfully identified key amino acid residues, such as Met793 in the EGFR kinase domain, that are essential for binding. nih.gov By identifying these critical residues, researchers can understand the structure-activity relationship (SAR) and design modified ligands with improved binding affinity and specificity. nih.gov

Estimation of Binding Energies and Affinities

Molecular docking programs use scoring functions to estimate the binding energy or affinity of a ligand to its target. researchgate.net This score ranks different poses of the same ligand and can be used to compare different ligands. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net

The binding affinity is often expressed in kcal/mol. nih.gov While the absolute values from standard docking scores can have limitations, they are very effective for ranking compounds in virtual screening campaigns. nih.gov More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied after docking to provide more accurate estimations of the binding free energy. nih.govtemple.edu These methods calculate the free energy of the protein, the ligand, and the complex in solution to derive the binding free energy. nih.gov Such calculations provide a quantitative measure of binding affinity that can be correlated with experimental data like the half-maximal inhibitory concentration (IC₅₀).

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Protein Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational possibilities of this compound and its interactions with protein targets. nih.gov These simulations track the movements of atoms over time, providing a detailed picture of how the molecule adapts its shape to fit into a binding site and the stability of the resulting complex.

Research on quinoline derivatives has utilized MD simulations to establish the stability of ligand-protein interactions. mdpi.com For instance, simulations of 4-benzyloxy-quinazoline derivatives, a structurally related class of compounds, have been run for up to 100 nanoseconds to confirm stable interactions within the binding pocket of enzymes like Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). pandawainstitute.com Similarly, MD simulations have been employed to study the binding of quinoline-based inhibitors to targets such as EGFR and VEGFR-2, identifying key amino acid residues critical for dual activity. nih.gov The flexibility of the this compound scaffold is a key determinant of its binding affinity, and MD simulations are crucial for exploring the various conformations the molecule can adopt within a protein's active site. mdpi.com

Key parameters analyzed in these simulations often include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein-ligand complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Radius of Gyration (RGyr): To evaluate the compactness of the protein-ligand system.

Hydrogen Bond Analysis: To quantify the persistence of specific hydrogen bonds that are critical for binding. doi.org

| Parameter | Typical Information Gained | Relevance to this compound |

|---|---|---|

| RMSD | Stability of the ligand in the binding pocket. | Indicates if the this compound derivative forms a stable complex with its target. |

| RMSF | Identifies which parts of the protein are affected by ligand binding. | Highlights key protein residues that interact with the this compound scaffold. |

| Radius of Gyration | Overall compactness and stability of the protein-ligand complex. | Assesses the structural integrity of the target protein when bound to the compound. |

| Hydrogen Bonds | Identifies specific, stable hydrogen bonding interactions. | Reveals critical interactions between the quinoline nitrogen or other functional groups and the protein. |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nanobioletters.comnih.gov For this compound and its analogs, QSAR studies are instrumental in predicting the potency of new derivatives before they are synthesized. nanobioletters.com

2D-QSAR models for quinoline derivatives have been developed using various molecular descriptors, which are numerical representations of the molecule's properties. These can include electronic, steric, and hydrophobic parameters. For example, a QSAR model for 4-substituted quinazoline (B50416) derivatives identified that molecular weight and electrostatic fields were significantly correlated with their antimalarial activity. researchgate.net

3D-QSAR takes this a step further by considering the three-dimensional structure of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. nih.govimist.ma

CoMFA calculates steric and electrostatic fields around the molecules. nih.gov

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov

These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for biological activity. For instance, a CoMSIA model for quinazoline-4(3H)-one analogs might show that a bulky, electron-withdrawing group at a specific position on the benzyloxy ring would enhance its inhibitory activity against a particular enzyme. nih.govunar.ac.id Such insights are invaluable for guiding the rational design of more effective compounds. nih.gov

| Technique | Input Data | Output | Application to this compound |

|---|---|---|---|

| 2D-QSAR | Molecular descriptors (e.g., logP, molecular weight) and biological activity. | A mathematical equation relating descriptors to activity. | Predicting the activity of new derivatives based on their 2D structural features. |

| 3D-QSAR (CoMFA/CoMSIA) | 3D aligned structures and biological activity. | Contour maps showing favorable and unfavorable regions for different properties. | Guiding structural modifications on the this compound scaffold to enhance potency. |

In Silico Pharmacokinetic and Toxicity Prediction (ADME/Toxicity)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile must be evaluated. nih.gov In silico tools play a crucial role in predicting these properties for this compound derivatives, helping to identify potential liabilities early in the drug discovery process. nih.govresearchgate.net

Drug-likeness is a qualitative concept used to assess whether a compound has properties consistent with known drugs. nih.gov A common method for this is to check for compliance with Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and hydrogen bond donors and acceptors. japsonline.com Computational tools can rapidly calculate these properties for this compound derivatives, and many have been shown to fall within acceptable "drug-like" ranges. nih.gov The bioavailability of a compound, which is its ability to be absorbed and reach the systemic circulation, can also be predicted using computational models that consider these physicochemical properties. idaampublications.inresearchgate.net

The ability of a compound to pass through biological membranes, such as the intestinal wall, is crucial for oral absorption. In silico models can predict the permeability of this compound derivatives. mdpi.com Metabolic stability, or how quickly a compound is broken down by enzymes in the body, is another critical pharmacokinetic parameter. nih.gov Computational tools can identify potential sites of metabolism on the this compound structure, often by cytochrome P450 (CYP) enzymes. nih.gov For example, studies on related 4-aminoquinolines have shown that N-dealkylation is a primary metabolic pathway. nih.govucsf.edu

Drug-drug interactions (DDIs) can occur when one drug affects the metabolism of another, often by inhibiting or inducing CYP enzymes. nih.govmdpi.com In silico models can predict the potential of this compound derivatives to interact with major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov This allows for the early identification of compounds that may have a higher risk of causing DDIs.

Predicting the potential toxicity of a compound is a critical safety assessment. frontiersin.org In silico models can screen this compound derivatives for potential cytotoxicity against various cell lines and predict their mutagenic potential. nih.govnih.gov The Ames test is a widely used method to assess mutagenicity, and computational models have been developed to predict the outcome of this test based on the chemical structure of a compound. nih.gov These predictive models help to flag potentially toxic compounds early, minimizing the need for extensive and resource-intensive experimental testing. digitellinc.com

| Property | Predicted Value/Outcome | Implication |

|---|---|---|

| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability. |

| Permeability (Caco-2) | Moderate to High | Likely to be well-absorbed from the intestine. |

| Metabolic Stability (HLM) | Moderate | May have a reasonable half-life in the body. |

| CYP Inhibition (e.g., CYP2D6) | Potential Inhibitor | Possibility of drug-drug interactions, requires further investigation. |

| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

Computational Mutagenesis for Understanding Binding Site Sensitivity

Computational mutagenesis, a powerful in silico technique, has become instrumental in deciphering the intricacies of ligand-protein interactions. This method computationally simulates mutations of specific amino acids within a protein's binding site to predict how these changes will affect the binding of a ligand, such as this compound. By systematically altering residues, researchers can identify "hotspot" amino acids that are critical for binding affinity and stability, thereby providing a detailed map of the binding site's sensitivity to structural changes. This knowledge is invaluable for structure-based drug design, enabling the rational optimization of lead compounds and the prediction of potential resistance mechanisms.

The general workflow for computational alanine (B10760859) scanning involves several key steps. nih.gov Initially, a high-resolution 3D structure of the protein-ligand complex, in this case, a target protein bound to this compound, is required. This can be obtained from experimental methods like X-ray crystallography or through reliable homology modeling. bioinformation.net Software packages such as Modeller are then used to introduce the point mutation to alanine at a specific site. nih.gov Following the mutation, energy minimization of the complex is performed to relax any induced steric clashes. nih.gov Finally, molecular docking or other free energy calculation methods are employed to determine the binding affinity of this compound to the mutated protein. nih.govbioinformation.net This process is repeated for all residues of interest in the binding pocket.

Studies on related quinoline derivatives have demonstrated the utility of such computational approaches. For instance, in silico analyses of quinoline-benzoic acid derivatives interacting with the CD40 receptor highlighted specific residues like Glu64, Ser65, and Tyr82 as being involved in hydrogen bonding, indicating their importance for stable binding. ui.ac.id Simulating mutations at these positions could reveal their precise contribution to the binding energy. Similarly, research on 4-anilino-quinazoline inhibitors of EGFR has shown that interactions with key methionine residues in the hinge region are vital for high-affinity binding. nih.gov Computational mutagenesis could further probe the sensitivity of this interaction to different substitutions.

The insights gained from computational mutagenesis of a protein in complex with this compound would be multifaceted. It would allow for the identification of residues that are indispensable for binding, those that contribute moderately, and those that are tolerant to mutation. nih.gov This information is critical for predicting how mutations in a target protein might lead to drug resistance. Furthermore, by understanding which interactions are most crucial, medicinal chemists can rationally design derivatives of this compound that enhance these key interactions or form new ones to improve potency and specificity.

To illustrate the potential findings from such a study, the following table presents hypothetical results from an in silico alanine scanning mutagenesis study on a target protein for this compound. The change in binding free energy (ΔΔGbinding) indicates the importance of each residue for the interaction.

| Residue Mutation | Key Interaction with this compound | Predicted ΔΔGbinding (kcal/mol) | Interpretation of Binding Site Sensitivity |

| Tyr123 -> Ala | Hydrogen bond with quinoline nitrogen | +3.5 | High sensitivity; critical for binding |

| Phe256 -> Ala | π-π stacking with the quinoline ring | +2.8 | High sensitivity; important hydrophobic interaction |

| Val150 -> Ala | van der Waals contact with benzyloxy group | +1.2 | Moderate sensitivity; contributes to affinity |